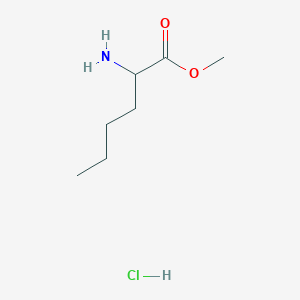

Methyl 2-aminohexanoate hydrochloride

Übersicht

Beschreibung

Methyl 2-aminohexanoate hydrochloride is an organic compound with the chemical formula C7H15NO2·HCl. It is commonly used in scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminohexanoate hydrochloride typically involves the reaction of hexanoic acid with formyl chloride to form tert-butyl hexanoic acid formyl chloride. This intermediate is then reacted with hydrochloric acid to obtain dl-norleucine methyl ester hydrochloride . The reaction conditions usually require an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-aminohexanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary amines

Substitution: Various substituted amines and amides

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Methyl 2-aminohexanoate hydrochloride is widely utilized in various fields of scientific research:

- Chemistry : It serves as a building block for synthesizing peptides and other organic compounds. Its amino group allows for the formation of peptide bonds, making it valuable in peptide synthesis.

- Biology : The compound is used in the synthesis of biologically active molecules, influencing various metabolic pathways. It can act as both a substrate and an inhibitor in enzymatic reactions, modulating enzyme activity and affecting biological functions .

- Medicine : this compound is investigated for its potential in drug development. Its structural properties allow modifications that enhance bioactivity and selectivity towards specific targets, making it a candidate for pharmaceutical applications .

- Industry : The compound is employed in producing various industrial chemicals and materials, contributing to sectors such as agrochemicals and plastics.

The biological activity of this compound has been explored in several studies:

- Enzyme Modulation : The compound acts as a substrate or inhibitor in enzymatic reactions, influencing amino acid metabolism pathways. This property suggests potential applications in metabolic engineering .

- Therapeutic Potential : Its ability to modify enzyme activity makes it a candidate for drug development processes. Research indicates that similar compounds can enhance or inhibit specific biological functions, adding value to pharmacological contexts .

Case Studies

Several case studies highlight the practical applications of this compound:

- Enzyme Kinetics Study : A study examined the effects of this compound on enzyme kinetics within metabolic pathways. Results indicated that it could significantly alter reaction rates, suggesting potential uses in metabolic engineering.

- Drug Development Research : In pharmaceutical contexts, this compound has been utilized as a building block for synthesizing novel therapeutics. Its unique structure allows modifications that enhance bioactivity and selectivity towards specific targets .

Wirkmechanismus

The mechanism of action of Methyl 2-aminohexanoate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of peptides and other organic compounds, facilitating the formation of peptide bonds and other chemical linkages. The compound’s amino group plays a crucial role in these reactions, enabling the formation of various biologically active molecules .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-aminohexanoate hydrochloride can be compared with other similar compounds such as:

- Methyl 6-aminohexanoate hydrochloride

- Ethyl 5-aminovalerate hydrochloride

- Methyl 4-aminobutyrate hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility in peptide synthesis and other applications makes it a valuable compound in scientific research and industrial production .

Biologische Aktivität

Methyl 2-aminohexanoate hydrochloride, a chiral compound, has garnered attention in various fields including chemistry, biology, and medicine due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound (CAS Number: 3844-54-0) is synthesized through the esterification of (S)-2-aminohexanoic acid with methanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process enhances the compound's stability and solubility in aqueous solutions.

Enzyme Interactions

This compound has been studied for its role in enzyme-catalyzed reactions. It can act as both a substrate and an inhibitor, influencing various metabolic pathways. The compound's amino group allows it to participate in nucleophilic substitution reactions, while its ester group can undergo hydrolysis, oxidation, or reduction depending on the biochemical context.

Table 1: Comparison of Biological Activities

| Activity Type | Description | Mechanism of Action |

|---|---|---|

| Enzyme Modulation | Acts as a substrate or inhibitor in enzymatic reactions | Binds to active or allosteric sites on enzymes |

| Metabolic Pathways | Influences pathways involved in amino acid metabolism | Alters enzyme kinetics and substrate availability |

| Therapeutic Potential | Investigated for potential drug synthesis applications | Modifies biological activity through structural variations |

Therapeutic Applications

Research indicates that this compound may have therapeutic potential. Its ability to modify enzyme activity makes it a candidate for drug development processes. Studies have shown that compounds similar to methyl 2-aminohexanoate can enhance or inhibit specific biological functions, making them valuable in pharmacological contexts.

Case Studies

- Enzyme Kinetics Study : A study explored the effects of this compound on enzyme kinetics in metabolic pathways. Results indicated that this compound could significantly alter the reaction rates of certain enzymes involved in amino acid metabolism, suggesting potential applications in metabolic engineering.

- Drug Development Research : In a pharmaceutical context, this compound has been utilized as a building block in synthesizing novel therapeutics. Its unique structure allows for modifications that enhance bioactivity and selectivity towards specific targets .

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can influence biochemical pathways by binding to active sites or allosteric sites on target proteins, leading to alterations in their activity and function. This modulation can result in significant physiological effects, making it a critical focus for further research.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with various compounds, which affects its reactivity and biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Differences in Activity |

|---|---|---|

| L-Norleucine | Parent compound without esterification | Different reactivity; less versatile |

| Benzyl (S)-2-aminohexanoate | Ester derivative with a benzyl group | Enhanced lipophilicity; altered pharmacokinetics |

| L-2-aminohexanoate | Conjugate base form | Primarily ionic; limited biological activity |

Eigenschaften

IUPAC Name |

methyl 2-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOVZRXLNVNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554798 | |

| Record name | Methyl norleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77300-48-2 | |

| Record name | Methyl norleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.